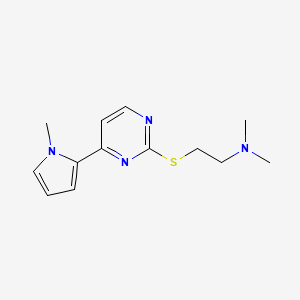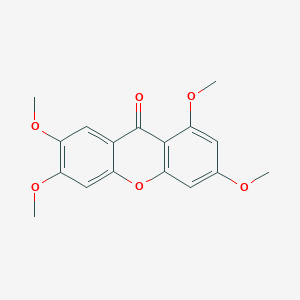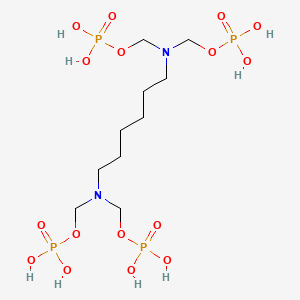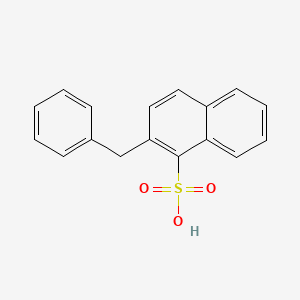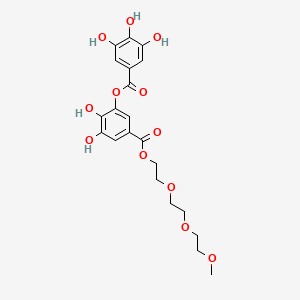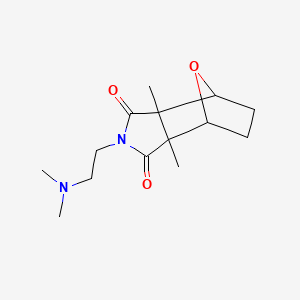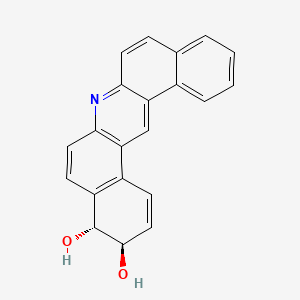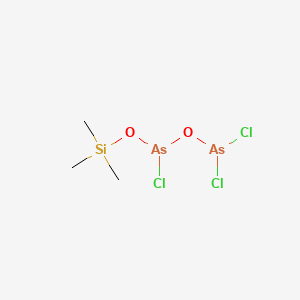
Chloro-dichloroarsanyloxy-trimethylsilyloxyarsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro-dichloroarsanyloxy-trimethylsilyloxyarsane is a complex organoarsenic compound that features both silicon and arsenic atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chloro-dichloroarsanyloxy-trimethylsilyloxyarsane typically involves the reaction of trimethylsilyl chloride with arsenic trichloride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The general reaction scheme is as follows:
(CH3)3SiCl+AsCl3→(CH3)3SiOAsCl2OAsCl2
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of inert atmospheres and precise temperature control is crucial to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro-dichloroarsanyloxy-trimethylsilyloxyarsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can yield lower oxidation state arsenic species.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or alcohols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic pentoxide derivatives, while substitution reactions can produce various organoarsenic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chloro-dichloroarsanyloxy-trimethylsilyloxyarsane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds.
Biology: The compound’s unique structure makes it a candidate for studying arsenic’s biological interactions.
Industry: Used in materials science for creating specialized coatings and materials with unique properties.
Wirkmechanismus
The mechanism by which chloro-dichloroarsanyloxy-trimethylsilyloxyarsane exerts its effects involves interactions with various molecular targets. The compound can interact with proteins and enzymes, potentially inhibiting their function. The exact pathways and molecular targets are still under investigation, but it is believed that the arsenic atoms play a crucial role in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloromethyldichloromethylsilane: Another organosilicon compound with similar reactivity.
Trimethylsilyl chloride: A simpler organosilicon compound used in similar synthetic applications.
Arsenic trichloride: A precursor in the synthesis of chloro-dichloroarsanyloxy-trimethylsilyloxyarsane.
Uniqueness
This compound is unique due to its combination of silicon and arsenic atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthetic chemistry and materials science.
Eigenschaften
CAS-Nummer |
137823-39-3 |
|---|---|
Molekularformel |
C3H9As2Cl3O2Si |
Molekulargewicht |
361.39 g/mol |
IUPAC-Name |
dichloro-[chloro(trimethylsilyloxy)arsanyl]oxyarsane |
InChI |
InChI=1S/C3H9As2Cl3O2Si/c1-11(2,3)10-5(8)9-4(6)7/h1-3H3 |
InChI-Schlüssel |
IYFQEPOQNWCWQP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O[As](O[As](Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


